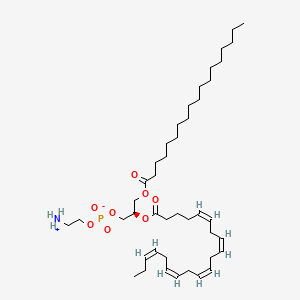

1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H76NO8P |

|---|---|

Molecular Weight |

766.0 g/mol |

IUPAC Name |

2-azaniumylethyl [(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-octadecanoyloxypropyl] phosphate |

InChI |

InChI=1S/C43H76NO8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,22,24,28,30,41H,3-4,6,8-10,12,14-16,18,20-21,23,25-27,29,31-40,44H2,1-2H3,(H,47,48)/b7-5-,13-11-,19-17-,24-22-,30-28-/t41-/m1/s1 |

InChI Key |

MOJMRZJNAPRFBD-NGHJRSEQSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE

This guide provides a comprehensive examination of the molecular structure, physicochemical properties, and analytical methodologies pertaining to the phospholipid 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-phosphoethanolamine (PE(18:0/20:5)). Designed for researchers, scientists, and professionals in drug development, this document delves into the constituent components of the molecule, its assembly, its biological context, and the experimental workflows required for its characterization.

Part 1: Molecular Architecture of PE(18:0/20:5)

The precise structure of a phospholipid dictates its function within biological membranes and its role in cellular signaling. PE(18:0/20:5) is a complex glycerophospholipid composed of four primary structural units: a stereospecific glycerol backbone, a saturated fatty acyl chain at the sn-1 position, a polyunsaturated fatty acyl chain at the sn-2 position, and a polar phosphoethanolamine head group at the sn-3 position.

The Core Scaffold: sn-Glycerol-3-Phosphate

The foundation of this molecule is a three-carbon glycerol backbone. The "sn" designation, for stereospecific numbering, is critical. It denotes that the glycerol is prochiral, and the carbons are numbered in a defined stereochemical configuration. In sn-glycero-3-phosphoethanolamine, the phosphate group is esterified to the hydroxyl group on the third carbon (C3) of the glycerol backbone.[1] This stereospecificity is fundamental to the molecule's interaction with enzymes and its integration into the highly ordered structure of biological membranes.

Caption: Stereospecific numbering of the glycerol backbone.

The Acyl Chains: A Study in Contrasts

The identity and position of the fatty acyl chains esterified to the glycerol backbone are defining features of any glycerophospholipid, profoundly influencing its physical properties.

-

sn-1 Position: Stearoyl Group (18:0) At the sn-1 position is a stearoyl group, derived from stearic acid. This is an 18-carbon fully saturated fatty acid (designated as 18:0).[2][3] Its long, straight, and flexible hydrocarbon chain, lacking any double bonds, allows for tight packing with adjacent lipid molecules.[4] This characteristic contributes to regions of lower fluidity and higher order within a lipid bilayer. The IUPAC name for stearic acid is octadecanoic acid.[5]

-

sn-2 Position: Eicosapentaenoyl Group (20:5, n-3) In stark contrast, the sn-2 position is occupied by an eicosapentaenoyl group, derived from eicosapentaenoic acid (EPA).[6][7] EPA is a 20-carbon omega-3 polyunsaturated fatty acid, designated as 20:5(n-3).[8][9] It features five cis-configured double bonds, with the first double bond located at the third carbon from the omega (methyl) end.[8][10] These cis double bonds introduce significant kinks into the acyl chain, preventing it from packing tightly and thereby increasing the fluidity and flexibility of the membrane in which it resides.

The Polar Head Group: Phosphoethanolamine (PE)

Esterified to the sn-3 position of the glycerol backbone is the phosphoethanolamine head group. This group consists of a phosphate moiety linked to an ethanolamine molecule.[11][12] At physiological pH, the phosphate group is negatively charged, while the amine group of ethanolamine is protonated and positively charged, making the head group zwitterionic. This polar, hydrophilic head group, combined with the two long, nonpolar acyl tails, confers the amphipathic nature essential for all membrane-forming phospholipids.

Assembled Structure and Physicochemical Properties

The covalent assembly of these four components yields the complete 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-phosphoethanolamine molecule. Its unique asymmetric structure, with a saturated chain at sn-1 and a polyunsaturated chain at sn-2, is common in biological PEs and is crucial for creating the specific biophysical environment required for membrane protein function.

Caption: Schematic of 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE.

| Property | Value | Source |

| Molecular Formula | C43H76NO8P | [6] |

| Synonyms | PE(18:0/20:5), 18:0/20:5-PE | [6] |

| InChI Key | MOJMRZJNAPRFBD-NGHJRSEQSA-N | [6] |

Part 2: Biological Context and Significance

This compound is a naturally occurring phospholipid found in various biological sources, including fish oils.[6][7] Phosphatidylethanolamines as a class are the second most abundant phospholipid in mammalian cells, constituting 15-25% of the total lipid content.[13] They are particularly enriched in the inner leaflet of the plasma membrane and are abundant in the inner mitochondrial membrane.[13]

PEs are not merely structural components. They play active roles in numerous cellular processes:

-

Membrane Dynamics: The conical shape imparted by the small ethanolamine headgroup can induce negative curvature in membranes, which is critical for processes like membrane fusion and fission.

-

Protein Function: PE can act as a lipid chaperone, assisting in the proper folding and function of certain membrane proteins.[13]

-

Autophagy: The molecule is a key player in the initiation of autophagy, the cellular process for degrading and recycling cellular components.[13]

Recent lipidomic studies have identified PE(18:0/20:5) as a potential biomarker. For instance, its levels have been observed to change in plasma during the progression of cervical intraepithelial neoplasia to cervical cancer, suggesting a role in pathology that warrants further investigation.[14][15]

Part 3: Methodologies for Structural Elucidation

Characterizing a specific phospholipid species like PE(18:0/20:5) from a complex biological matrix is a non-trivial task that requires a systematic, multi-step analytical approach. The causality behind this workflow is rooted in the need to first isolate lipids from a myriad of other biomolecules, separate the lipid classes, and finally identify the specific molecular species with high confidence.

Workflow for Phospholipid Analysis

Caption: Standard workflow for phospholipid identification.

Step 1: Lipid Extraction and Purification

Expertise & Rationale: The first critical step is to efficiently extract lipids while leaving behind proteins, carbohydrates, and other water-soluble components. The methods developed by Folch and Bligh & Dyer are considered gold standards for this purpose.[16] They rely on a monophasic solvent system of chloroform and methanol, which is sufficiently polar to disrupt cell membranes and protein-lipid interactions, ensuring total lipid extraction.[16][17] The subsequent addition of water or a salt solution induces a phase separation, partitioning the lipids into the lower chloroform phase and non-lipid contaminants into the upper aqueous methanol phase.[17]

Experimental Protocol: Modified Bligh & Dyer Extraction

-

Homogenization: Homogenize 1 gram of wet tissue sample with a 3.75 mL mixture of chloroform:methanol (1:2, v/v) in a glass homogenizer. This creates a single-phase system with the water present in the tissue.[17]

-

Phase Separation Induction: To the homogenate, add 1.25 mL of chloroform and mix thoroughly.

-

Add 1.25 mL of distilled water and vortex again to induce phase separation.

-

Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to achieve a clean separation of the two phases.

-

Lipid Collection: Carefully collect the lower chloroform layer, which contains the purified total lipid extract, using a glass Pasteur pipette.

-

Drying: Dry the collected lipid extract under a stream of nitrogen gas to prevent oxidation of polyunsaturated fatty acids like EPA.

-

Storage: Resuspend the dried lipid film in a suitable solvent (e.g., chloroform:methanol 2:1) and store at -20°C or lower for subsequent analysis.

Step 2: Chromatographic Separation

Expertise & Rationale: A total lipid extract is still a highly complex mixture. High-Performance Liquid Chromatography (HPLC) is employed to separate lipids into classes (e.g., PE, PC, PS) or to resolve individual molecular species.[18][19] Normal-phase or hydrophilic interaction liquid chromatography (HILIC) is often used to separate lipids based on the polarity of their head groups.

Step 3: Mass Spectrometric (MS) Identification

Expertise & Rationale: Mass spectrometry is the definitive tool for phospholipid structural analysis.[20] Electrospray ionization (ESI) is a soft ionization technique that allows intact lipid molecules to be transferred into the gas phase as ions with minimal fragmentation.[21][22] Tandem mass spectrometry (MS/MS) is then used for structural confirmation. The precursor ion corresponding to the mass of PE(18:0/20:5) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions are diagnostic for the head group and the individual acyl chains.[20]

Trustworthiness through Self-Validation: The fragmentation pattern provides a self-validating system. For a PE, a characteristic neutral loss of 141 Da (the phosphoethanolamine head group) is expected in positive ion mode. The remaining fragments will correspond to the masses of the stearoyl and eicosapentaenoyl acyl chains, confirming their identity and proving the structure.

Expected MS/MS Fragmentation for PE(18:0/20:5)

Caption: Conceptual MS/MS fragmentation of PE(18:0/20:5).

Conclusion

The structure of this compound is a prime example of the intricate and highly specific architecture of biological lipids. Its asymmetric acyl chain composition, featuring a saturated 18:0 chain at sn-1 and a polyunsaturated 20:5 chain at sn-2, combined with a polar phosphoethanolamine head group, creates a molecule with unique physicochemical properties essential for its roles in membrane structure and cellular function. The robust analytical workflow, combining classic extraction techniques with advanced chromatographic and mass spectrometric methods, allows for the unambiguous identification and characterization of this and other phospholipid species, paving the way for a deeper understanding of their roles in health and disease.

References

-

Pulfer, M. & Murphy, R. C. (2003). Electrospray mass spectrometry of phospholipids. Mass Spectrometry Reviews, 22(5), 332-364. [Link]

-

Narita, Y., et al. (2018). Analysis of phosphatidylethanolamine, phosphatidylcholine, and plasmalogen molecular species in food lipids using an improved 2D high-performance liquid chromatography system. Journal of Oleo Science, 67(3), 255-266. [Link]

-

Rahman, Md. M., et al. (2021). Mass spectrometry-based phospholipid imaging: methods and findings. Expert Review of Proteomics, 18(8), 633-646. [Link]

-

Rahman, Md. M., et al. (2021). Mass spectrometry-based phospholipid imaging: methods and findings. Expert Review of Proteomics, 18(8), 633-646. [Link]

-

Wikipedia. Eicosapentaenoic acid. Wikipedia. [Link]

-

ResearchGate. Structure of eicosapentaenoic acid (EPA), 20:5 (ω-3). ResearchGate. [Link]

-

Vedantu. Stearic Acid: Formula, Properties, Uses & Safety Explained. Vedantu. [Link]

-

BYJU'S. Stearic Acid Structural Formula. BYJU'S. [Link]

-

StudySmarter. Lipid Extraction: Methods & Techniques. StudySmarter. [Link]

-

FooDB. Showing Compound Eicosapentaenoic acid (FDB003102). FooDB. [Link]

-

Brouwers, J. F., et al. (1999). Rapid separation and identification of phosphatidylethanolamine molecular species. Journal of Lipid Research, 40(1), 164-169. [Link]

-

Al-Hilphy, A. R. S., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7757. [Link]

-

Institute of Biomembranes. Lipid extraction and separation. Utrecht University. [Link]

-

Bligh, E. G. & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. [Link]

-

Lipotype GmbH. Phosphatidylethanolamine. Lipotype GmbH. [Link]

-

National Center for Biotechnology Information. Eicosapentaenoic Acid. PubChem Compound Database. [Link]

-

Wikipedia. Stearic acid. Wikipedia. [Link]

-

AccessDermatologyDxRx. Stearic Acid. McGraw Hill Medical. [Link]

-

National Center for Biotechnology Information. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine. PubChem Compound Database. [Link]

-

ResearchGate. Structure of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). ResearchGate. [Link]

-

National Center for Biotechnology Information. sn-Glycero-3-phosphoethanolamine. PubChem Compound Database. [Link]

-

Computational Systems Biology. This compound. CSBio. [Link]

-

GlpBio. This compound. GlpBio. [Link]

-

Vitaceae. This compound. Vitaceae. [Link]

Sources

- 1. sn-Glycero-3-phosphoethanolamine | C5H14NO6P | CID 5459861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pishrochem.com [pishrochem.com]

- 3. dermatology.mhmedical.com [dermatology.mhmedical.com]

- 4. Stearic Acid: Formula, Properties, Uses & Safety Explained [vedantu.com]

- 5. Stearic acid - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound|Cas# 96935-44-3 [glpbio.cn]

- 8. Eicosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Showing Compound Eicosapentaenoic acid (FDB003102) - FooDB [foodb.ca]

- 11. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 12. lipotype.com [lipotype.com]

- 13. Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 14. This compound | Computational Systems Biology [csbiology.com]

- 15. This compound | Vitaceae [vitaceae.org]

- 16. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Analysis of phosphatidylethanolamine, phosphatidylcholine, and plasmalogen molecular species in food lipids using an improved 2D high-performance liquid chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rapid separation and identification of phosphatidylethanolamine molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Electrospray mass spectrometry of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Comprehensive Phospholipid Analysis Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 22. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]

The Pivotal Role of PE(18:0/20:5) in the Architecture and Function of Cell Membranes: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the biological significance of a specific phosphatidylethanolamine species, PE(18:0/20:5), within cell membranes. We will delve into its structural importance, its influence on membrane biophysics, and its participation in cellular signaling pathways, supported by detailed experimental protocols for its study.

Introduction: Beyond a Structural Component

Phosphatidylethanolamines (PEs) are a class of phospholipids that are major constituents of biological membranes, particularly abundant in the inner leaflet of the plasma membrane.[1] While ubiquitously known for their structural role, the specific functions of individual PE molecular species, defined by their fatty acid composition, are increasingly being recognized as critical determinants of cellular processes. This guide focuses on PE(18:0/20:5), a unique PE species containing a saturated stearic acid (18:0) at the sn-1 position and the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA; 20:5), at the sn-2 position.[2] This combination of a rigid, saturated fatty acid and a highly flexible, polyunsaturated fatty acid imparts distinct biophysical properties to the membranes it inhabits, influencing a wide array of cellular functions from membrane fluidity and curvature to signal transduction.

Section 1: The Biophysical Influence of PE(18:0/20:5) on Cell Membranes

The unique molecular geometry of PE(18:0/20:5) plays a crucial role in shaping the physical environment of the cell membrane. The small ethanolamine headgroup of PE, in conjunction with the conical shape induced by the bulky, polyunsaturated EPA chain, predisposes it to forming non-lamellar structures and inducing negative membrane curvature.[3] This property is vital for dynamic membrane processes such as vesicle formation, fusion, and fission.

The presence of the saturated stearic acid chain contributes to maintaining a degree of order and rigidity within the membrane, while the highly unsaturated EPA chain with its five cis double bonds introduces significant fluidity and flexibility.[4] This duality allows PE(18:0/20:5) to act as a modulator of the membrane's physical state, ensuring an optimal environment for the function of embedded proteins.

Key Biophysical Contributions of PE(18:0/20:5):

| Property | Contribution of Stearic Acid (18:0) | Contribution of Eicosapentaenoic Acid (20:5) | Overall Effect on Membrane |

| Membrane Fluidity | Decreases fluidity due to its straight, saturated structure. | Increases fluidity due to the kinks introduced by its cis double bonds. | Modulates local membrane fluidity, creating dynamic microdomains. |

| Membrane Curvature | Promotes a flatter membrane geometry. | Induces negative curvature due to its conical molecular shape. | Facilitates membrane bending and vesiculation. |

| Lipid Packing | Allows for tight packing with other saturated lipids. | Disrupts tight packing, increasing intermolecular space. | Creates a heterogeneous packing environment, influencing protein insertion and mobility. |

| Membrane Thickness | Contributes to a thicker bilayer. | Can lead to local thinning of the bilayer. | Modulates bilayer thickness, affecting transmembrane protein domains. |

Section 2: PE(18:0/20:5) in Cellular Signaling and Metabolism

PE(18:0/20:5) is not merely a structural lipid; it is an active participant in cellular signaling and metabolic pathways. Its synthesis is intricately regulated and occurs through two primary pathways: the CDP-ethanolamine pathway (Kennedy pathway) and the decarboxylation of phosphatidylserine (PS).[5][6] The incorporation of the omega-3 fatty acid EPA into PE is of particular significance, as EPA is a precursor to a range of anti-inflammatory lipid mediators.

Signaling Pathways and Metabolic Roles:

-

Source of Eicosanoids: The EPA moiety of PE(18:0/20:5) can be cleaved by phospholipases to generate free EPA, which is then converted into anti-inflammatory eicosanoids, such as resolvins and protectins. This positions PE(18:0/20:5) as a key player in the resolution of inflammation.

-

Modulation of Protein Function: The local membrane environment created by PE(18:0/20:5) can allosterically regulate the activity of membrane-bound proteins, including receptors, channels, and enzymes.[3]

-

Autophagy: PEs, in general, are essential for the process of autophagy, where they are conjugated to LC3 to facilitate the formation of the autophagosome membrane. The specific contribution of PE(18:0/20:5) to this process is an area of active investigation.

The metabolic pathways involving PE(18:0/20:5) can be visualized as follows:

Biosynthesis and signaling pathways of PE(18:0/20:5).

Section 3: Experimental Analysis of PE(18:0/20:5)

The accurate identification and quantification of PE(18:0/20:5) in biological samples are crucial for understanding its roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[7]

Detailed Protocol for Quantification of PE(18:0/20:5) by LC-MS/MS:

1. Lipid Extraction (Modified Bligh & Dyer Method):

This protocol is designed for the extraction of lipids from cultured cells or tissue homogenates.

-

Reagents:

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (w/v)

-

Internal Standard (e.g., PE(17:0/17:0), not naturally occurring)

-

-

Procedure:

-

To a 100 µL sample (e.g., cell pellet suspension or tissue homogenate), add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

-

Add a known amount of the internal standard.

-

Vortex vigorously for 1 minute.

-

Add 125 µL of chloroform and vortex for 30 seconds.

-

Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass syringe.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used for the separation of phospholipid species.

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive (e.g., 10 mM ammonium formate).

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the lipids based on their hydrophobicity.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions:

-

PE(18:0/20:5): The precursor ion will be the [M+H]⁺ of PE(18:0/20:5). The product ion will correspond to the neutral loss of the phosphoethanolamine headgroup or the fragmentation of the fatty acyl chains. Specific transitions should be optimized on the instrument.

-

Internal Standard: Monitor the specific MRM transition for the chosen internal standard.

-

-

3. Data Analysis:

-

Quantification is achieved by comparing the peak area of the analyte (PE(18:0/20:5)) to the peak area of the internal standard.

-

A calibration curve should be generated using synthetic standards of PE(18:0/20:5) to determine the absolute concentration.

The following diagram illustrates the experimental workflow for the analysis of PE(18:0/20:5):

Workflow for the quantification of PE(18:0/20:5).

Conclusion

PE(18:0/20:5) is a multifaceted phospholipid that extends beyond a simple structural role in cell membranes. Its unique combination of saturated and polyunsaturated fatty acids allows it to finely tune the biophysical properties of the membrane, influencing fluidity, curvature, and the function of integral membrane proteins. Furthermore, its role as a reservoir for the anti-inflammatory precursor EPA highlights its importance in cellular signaling and the inflammatory response. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately investigate the abundance and dynamics of PE(18:0/20:5) in various biological systems, paving the way for a deeper understanding of its role in health and disease and its potential as a therapeutic target.

References

-

Kang, J. X., & Leaf, A. (2000). A simplified method for analysis of polyunsaturated fatty acids. BMC Biochemistry, 1(1), 1-7. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for PE(P-18:0/20:5(5Z,8Z,11Z,14Z,17Z)) (HMDB0011387). [Link]

-

Small Molecule Pathway Database. (2017). Phosphatidylcholine Biosynthesis PC(18:0/20:5(5Z,8Z,11Z,14Z,17Z)). [Link]

-

PubChem. (n.d.). PE(18:0/20:5(5Z,8Z,11Z,14Z,17Z)). [Link]

-

Logue, J. A. (1996). The Adaptive Effects of Acyl Chain Unsaturation on the Physical Properties of Biological Membranes. The University of Liverpool Repository. [Link]

-

Wang, C., et al. (2023). Exploring the Impact of Dietary EPA/DHA Supplementation on Lipid Metabolism of Tenebrio molitor Larvae. Metabolites, 13(5), 639. [Link]

-

Tomohiro, S., et al. (2019). Locations and contributions of the phosphotransferases EPT1 and CEPT1 to the biosynthesis of ethanolamine phospholipids. Journal of Lipid Research, 60(4), 836-848. [Link]

-

Kochan, K., et al. (2022). Qualitative analysis of phospholipids and their oxidised derivatives – used techniques and examples of their applications related to lipidomic research and food analysis. Critical Reviews in Food Science and Nutrition, 62(28), 7936-7957. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for PC(18:0/20:5(5Z,8Z,11Z,14Z,17Z)) (HMDB0008050). [Link]

-

Imbs, A. B., et al. (2020). Coral Lipidome: Molecular Species of Phospholipids, Glycolipids, Betaine Lipids, and Sphingophosphonolipids. Marine Drugs, 18(12), 603. [Link]

-

Kang, H., et al. (2022). Efficiency evaluation of phospholipid fatty acid method based on lipid standards. Frontiers in Microbiology, 13, 919379. [Link]

-

Perez, C. L., & Van Gilst, M. R. (2014). Lipid Extraction and Analysis. Methods in Molecular Biology, 1198, 273-281. [Link]

-

Reis, A., et al. (2022). LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction, chromatography and detection parameters. Journal of Chromatography B, 1194, 123180. [Link]

-

Choi, J. Y., et al. (2018). Comprehensive analysis of phospholipids in the brain, heart, kidney, and liver: brain phospholipids are least enriched with polyunsaturated fatty acids. Molecular and Cellular Biochemistry, 445(1-2), 1-13. [Link]

-

O'Donnell, V. B. (n.d.). ANALYSIS OF LIPIDS. [Link]

-

Cellular Lipid Atlas. (n.d.). PE(P) - Alkenylphosphatidylethanolamine. [Link]

-

Fiedler, C. (2017). Characterisation of Protein-Very Long Chain Fatty Acid- Containing Sphingolipid Interactions. [Link]

-

Dorninger, F., et al. (2015). Homeostasis of phospholipids — The level of phosphatidylethanolamine tightly adapts to changes in ethanolamine plasmalogens. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(2), 111-121. [Link]

-

Kagan, V. E., et al. (2017). Mitochondrial Redox Opto-Lipidomics Reveals Mono-Oxygenated Cardiolipins as Pro-Apoptotic Death Signals. Cell Chemical Biology, 24(1), 68-79. [Link]

-

Jovanovic, O., et al. (2019). The Role of Phosphatidylethanolamine Adducts in Modification of the Activity of Membrane Proteins under Oxidative Stress. International Journal of Molecular Sciences, 20(24), 6243. [Link]

-

Hein, A. M., et al. (2021). Multiomics implicate gut microbiota in altered lipid and energy metabolism in Parkinson's disease. medRxiv. [Link]

-

Nishimukai, M., et al. (2022). Determination of Plasmalogen Molecular Species in Hen Eggs. Foods, 11(15), 2269. [Link]

-

Li, X., et al. (2021). A UPLC-MRM-MS method for comprehensive profiling of Amadori compound-modified phosphatidylethanolamines in human plasma. Analytica Chimica Acta, 1148, 338198. [Link]

-

Agilent. (n.d.). A Comprehensive, Curated, High-Throughput Method for the Detailed Analysis of the Plasma Lipidome. [Link]

-

Biocrates Life Sciences AG. (2022). Phosphatidylethanolamines - Key lipids in cellular function and membrane integrity. [Link]

Sources

- 1. PE(18:0/20:5(5Z,8Z,11Z,14Z,17Z)) | C43H76NO8P | CID 52924902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Role of Phosphatidylethanolamine Adducts in Modification of the Activity of Membrane Proteins under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. hmdb.ca [hmdb.ca]

- 5. SMPDB [smpdb.ca]

- 6. LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction, chromatography and detection parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

Whitepaper: The Functional Significance of Eicosapentaenoic Acid-Containing Phosphatidylethanolamine in Neuronal Physiology and Pathology

Abstract

Phosphatidylethanolamine (PE) is the second most abundant phospholipid in neuronal membranes, critical for a myriad of cellular functions ranging from membrane dynamics to autophagy.[1][2] When acylated with the omega-3 polyunsaturated fatty acid (PUFA) eicosapentaenoic acid (EPA), this lipid species—EPA-containing phosphatidylethanolamine (EPA-PE)—acquires unique functional properties that profoundly impact neuronal health, signaling, and resilience. This technical guide provides an in-depth exploration of EPA-PE, consolidating current knowledge on its biosynthesis, its multifaceted roles in neuronal membrane architecture and signal transduction, and its emerging implications in the context of neurodegenerative diseases. We further present validated experimental protocols and analytical workflows for the robust investigation of EPA-PE, offering a critical resource for researchers and drug development professionals in the neuroscience field.

Introduction: The Convergence of Phospholipids and Omega-3 Fatty Acids in the Brain

The brain is uniquely enriched in lipids, with fatty acids constituting approximately 50% of the neuronal membrane's dry weight.[3] Among these, the long-chain omega-3 PUFAs, EPA (20:5n-3) and docosahexaenoic acid (DHA), are paramount for neurological development and function.[3][4] While DHA has traditionally received more attention for its high concentration in the brain, EPA plays distinct and vital roles. These PUFAs are not free agents; they are esterified into the sn-2 position of membrane phospholipids, such as phosphatidylethanolamine (PE).

PE itself is a crucial structural and functional component of neuronal membranes, particularly enriched in the inner leaflet of the plasma and mitochondrial membranes.[1][2] Its conical shape influences membrane curvature, which is essential for processes like membrane fusion and fission. Dysregulation of PE metabolism is increasingly linked to major neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[2][5] This guide focuses specifically on the synergistic function of the EPA moiety within the PE scaffold (EPA-PE), a molecule that sits at the intersection of membrane biophysics and neuroprotective signaling.

Biosynthesis and Metabolism of EPA-PE in Neurons

The neuronal pool of EPA-PE is generated through established phospholipid synthesis and remodeling pathways. Understanding these pathways is critical for interpreting metabolic flux and identifying potential therapeutic targets. Neurons synthesize PE via two primary routes: the Kennedy pathway in the endoplasmic reticulum (ER) and the phosphatidylserine decarboxylase (PSD) pathway in the mitochondria.[1][2][6]

2.1. The Primary Synthesis Pathways

-

The Kennedy Pathway (CDP-Ethanolamine Branch): This de novo pathway begins with the phosphorylation of ethanolamine, followed by its conversion to CDP-ethanolamine. The final step is catalyzed by ethanolaminephosphotransferase, which transfers the phosphoethanolamine headgroup to a diacylglycerol (DAG) backbone.[6]

-

The PSD Pathway (Mitochondrial): Phosphatidylserine (PS), synthesized in the ER, is transported to the inner mitochondrial membrane where it is decarboxylated by phosphatidylserine decarboxylase (PSD) to form PE.[1][2] This mitochondrial-derived PE pool is distinct and essential for maintaining mitochondrial integrity and function.[2]

The incorporation of EPA into the PE molecule occurs subsequently through the Lands cycle , a deacylation-reacylation process. Existing PE is deacylated by a phospholipase A2 (PLA2) to yield lyso-PE, which is then re-acylated with EPA-CoA by an acyl-CoA synthetase and lysophospholipid acyltransferase (LPCAT) family enzyme. This remodeling allows neurons to dynamically alter the fatty acid composition of their membranes in response to dietary intake and metabolic state.

Figure 1: Biosynthesis and remodeling pathways leading to EPA-PE formation in neurons.

Core Functions of EPA-PE in Neurons

The integration of EPA into PE confers specific biophysical and signaling properties that are critical for neuronal function.

3.1. Modulation of Neuronal Membrane Properties

The neuronal membrane is not a passive barrier but a dynamic platform for signaling. Its fluidity is essential for the proper function of ion channels, receptors, and transporters.[7][8]

-

Membrane Fluidity: The multiple double bonds in EPA's acyl chain introduce kinks, preventing tight packing of phospholipids. This increases membrane fluidity, which is crucial for processes like neurotransmitter release and synaptic plasticity.[4] Diets supplemented with omega-3 PUFAs have been shown to restore membrane fluidity in aging neurons, protecting them from oxidative damage.[4]

-

Lipid Raft Organization: EPA can influence the formation and stability of cholesterol-rich lipid domains (lipid rafts).[9] While DHA is thought to promote the formation of these domains, EPA may help preserve a more homogenous cholesterol distribution, potentially modulating the localization and activity of signaling proteins residing in these microdomains.[9]

3.2. Neuroprotection and Anti-Apoptotic Signaling

A growing body of evidence demonstrates that EPA-PE is a potent neuroprotective agent. In vitro and in vivo studies have shown that EPA-PE can protect neurons from apoptosis (programmed cell death) and enhance neuronal survival signaling.[10]

A key mechanism is the enhancement of the Brain-Derived Neurotrophic Factor (BDNF) / Tropomyosin receptor kinase B (TrkB) / cAMP response element-binding protein (CREB) signaling pathway.[10][11]

-

Mechanism of Action: EPA-PE treatment has been shown to upregulate the expression of BDNF, its receptor TrkB, and the downstream transcription factor CREB.[5][10] This cascade is fundamental for neuronal survival, dendritic branching, synaptic growth, and cognitive function.[10] In animal models of cognitive deficiency, EPA-PE administration improved the number of neuronal Nissl bodies, increased dendritic spine density, and boosted the expression of synaptic proteins like synaptophysin (SYN) and PSD95.[10]

Figure 2: EPA-PE enhances neuroprotective signaling via the BDNF/TrkB/CREB pathway.

Furthermore, studies comparing EPA-PE with other related phospholipids have revealed its superior efficacy in certain contexts. For instance, while both EPA-PE and EPA-enriched ethanolamine plasmalogen (EPA-pPE) show neuroprotective effects, EPA-pPE appears more potent in enhancing BDNF/TrkB/CREB signaling in vivo.[10] In contrast, when compared to DHA-enriched phosphatidylserine (DHA-PS) for protection against oxidative damage, EPA-PS (a closely related molecule) was found to be more effective at inhibiting ERK phosphorylation, an apoptotic pathway.[12]

3.3. Anti-inflammatory and Glial Cell Modulation

Neuroinflammation, driven by activated microglia and dysfunctional astrocytes, is a hallmark of many neurodegenerative diseases. EPA is known to be a precursor to anti-inflammatory eicosanoids. When incorporated into neuronal membranes as EPA-PE, it can modulate inflammatory signaling. In animal models of chronic stress-induced depression, EPA supplementation was more effective than DHA at reducing pro-inflammatory cytokines like IL-6 and TNF-α and inhibiting microglial activation.[13] EPA also proved superior in normalizing astrocyte biomarkers and associated BDNF-TrkB signaling, highlighting a role in glial cell function.[13]

Implications in Neurological and Neurodegenerative Disorders

Given its fundamental roles in membrane integrity, neuroprotection, and anti-inflammation, dysregulation of EPA-PE homeostasis is implicated in several neurological disorders.

-

Alzheimer's Disease (AD): AD is characterized by amyloid-beta (Aβ) plaques and neurofibrillary tangles. Oxidative stress is a major contributor to neuronal damage in AD.[12] EPA-PE and related phospholipids can protect hippocampal neurons from oxidative damage and have been shown to improve cognitive deficits in animal models of AD.[11][12] Their ability to enhance BDNF signaling and inhibit apoptosis directly counteracts the neurotoxic effects of Aβ.[10][12]

-

Parkinson's Disease (PD): PD involves the loss of dopaminergic neurons and the accumulation of α-synuclein. Mitochondrial dysfunction is a central pathogenic feature. Since PE is critical for mitochondrial health, and low PE levels can lead to α-synuclein accumulation, maintaining adequate levels of functional PE, such as EPA-PE, is crucial.[5] Environmental pollutants linked to PD risk often induce oxidative stress and apoptosis, pathways that can be mitigated by EPA-PE.[14][15][16]

-

Depression and Mood Disorders: Clinical evidence suggests EPA is more effective than DHA in treating depression.[13] The mechanisms appear to involve superior anti-inflammatory effects and a greater ability to normalize astrocyte function and neurotrophin signaling in the hippocampus, a key brain region for mood regulation.[8][13]

Methodologies for the Study of EPA-PE in Neurons

Investigating the specific roles of EPA-PE requires a robust analytical and experimental toolkit. The choice of methodology is dictated by the research question, whether it involves quantifying EPA-PE levels, tracking its metabolism, or assessing its functional effects.

5.1. Analytical Techniques for Quantification

Lipidomics, the large-scale study of lipids, is the cornerstone of EPA-PE analysis. This typically involves lipid extraction followed by advanced mass spectrometry.

| Technique | Principle | Strengths | Limitations | Key References |

| LC-MS/MS | Liquid chromatography separates lipid classes, followed by tandem mass spectrometry for identification and quantification. | High sensitivity and specificity; can resolve isomeric species; excellent for quantitative analysis. | Requires extensive sample preparation; can be lower throughput. | [17][18][19] |

| MALDI-MS Imaging | A laser desorbs and ionizes lipids directly from a tissue slice, which are then analyzed by MS to map their spatial distribution. | Provides spatial information, showing lipid localization in specific brain regions or cell layers. | Primarily semi-quantitative; lower spatial resolution than microscopy. | [20] |

| Shotgun Lipidomics | Direct infusion of a total lipid extract into a mass spectrometer without prior chromatographic separation. | High throughput; provides a rapid overview of the lipidome. | Cannot separate isomers; susceptible to ion suppression effects. | [21] |

graph TD { A[Neuronal Tissue or Cell Culture] --> B{Homogenization}; B --> C[Lipid Extraction (e.g., Folch/Bligh-Dyer)]; C --> D{Phase Separation}; D --> E[Collect Organic Phase]; E --> F[Dry Down & Reconstitute]; F --> G{LC-MS/MS Analysis}; G --> H[Chromatographic Separation (e.g., C18 column)]; H --> I[Mass Spectrometry]; I --> J[Data Analysis (Peak Integration, Identification)]; J --> K[Quantification of EPA-PE];// Styling A[/"Sample"/] B{/"Preparation"/} C{/"Extraction"/} D{/"Purification"/} E{/" "/} F{/"Concentration"/} G{/"Analysis"/} H["Separation"] I["Detection"] J["Processing"] K[/"Result"/] node [fontname="Arial", fontsize=10, style="filled", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. vitawell.com.au [vitawell.com.au]

- 4. researchgate.net [researchgate.net]

- 5. α‐Glyceryl‐phosphoryl‐ethanolamine protects human hippocampal neurons from ageing‐induced cellular alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Neuronal Lipid Metabolism: Multiple Pathways Driving Functional Outcomes in Health and Disease [frontiersin.org]

- 7. What Is the Structural Role of Omega-3s (DHA/EPA) in Brain Cell Membranes? → Learn [lifestyle.sustainability-directory.com]

- 8. How Does Omega-3 Fatty Acid Intake Support Neuronal Membrane Health and Mood? → Learn [lifestyle.sustainability-directory.com]

- 9. researchgate.net [researchgate.net]

- 10. EPA-enriched ethanolamine plasmalogen and EPA-enriched phosphatidylethanolamine enhance BDNF/TrkB/CREB signaling and inhibit neuronal apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Dietary Supplementation with EPA-enriched Phosphatidylcholine and Phosphatidylethanolamine on Glycerophospholipid Profile in Cerebral Cortex of SAMP8 Mice fed with High-fat Diet [jstage.jst.go.jp]

- 12. A Comparative Study about the Neuroprotective Effects of DHA-Enriched Phosphatidylserine and EPA-Enriched Phosphatidylserine against Oxidative Damage in Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdlinx.com [mdlinx.com]

- 15. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isolation and Lipidomic Profiling of Neuronal Lipid Droplets: Unveiling the Lipid Landscape for insights into Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Patch clamp-assisted single neuron lipidomics [escholarship.org]

- 19. researchgate.net [researchgate.net]

- 20. Analytical Techniques in Neuroscience: Recent Advances in Imaging, Separation, and Electrochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lipotype.com [lipotype.com]

An In-depth Technical Guide to the Signaling Pathways of 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE

This guide provides a comprehensive overview of the signaling pathways associated with 1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-phosphoethanolamine (SEPE), a specific phosphatidylethanolamine (PE) species containing a saturated stearic acid at the sn-1 position and the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA) at the sn-2 position. This document is intended for researchers, scientists, and drug development professionals investigating the roles of specific phospholipid species in cellular signaling and disease.

Introduction: The Significance of Specific Phospholipid Species in Cellular Signaling

Cellular membranes are not merely structural barriers but are dynamic platforms for a multitude of signaling events. The specific composition of phospholipids within these membranes plays a crucial role in dictating cellular responses. While the general functions of major phospholipid classes are well-established, the nuanced roles of individual molecular species, defined by their unique fatty acid compositions, are an emerging area of intense research. SEPE (also denoted as PE(18:0/20:5)) is one such molecule of interest, particularly due to its incorporation of EPA, a fatty acid with well-documented anti-inflammatory and pro-resolving properties. This guide will delve into the known and putative signaling pathways originating from SEPE, the methodologies to study them, and the potential therapeutic implications.

Part 1: The Central Role of Phospholipase A2 in Initiating SEPE Signaling

The most direct and well-understood signaling cascade initiated by SEPE involves the enzymatic liberation of its constituent fatty acids. Phospholipase A2 (PLA2) enzymes are central to this process, catalyzing the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids.[1][2] This reaction releases the sn-2 fatty acid, in this case, EPA, and a lysophospholipid, 1-stearoyl-sn-glycero-3-phosphoethanolamine (18:0 Lyso-PE).

Phospholipase A2 Isozyme Specificity

The PLA2 superfamily is diverse, with multiple isozymes exhibiting distinct substrate specificities and cellular localizations. The specific PLA2 enzymes that act on SEPE are a critical determinant of its signaling output.

-

Cytosolic PLA2 (cPLA2): This group of enzymes, particularly cPLA2α, is known for its high specificity for phospholipids containing arachidonic acid (AA) at the sn-2 position.[1] Given the structural similarity between EPA and AA, it is highly probable that cPLA2 can also hydrolyze SEPE to release EPA.

-

Secreted PLA2 (sPLA2): Unlike cPLA2s, sPLA2s generally do not show strong specificity for the fatty acid at the sn-2 position. Instead, their activity is more dependent on the phospholipid headgroup, with a preference for anionic phospholipids like phosphatidylethanolamine.[3] This suggests that various sPLA2 isoforms are also likely candidates for the hydrolysis of SEPE.

The specific cellular context, including the expression levels of different PLA2 isozymes and the membrane localization of SEPE, will ultimately determine the primary enzymatic route for EPA release.

Caption: Initiation of SEPE signaling via Phospholipase A2 hydrolysis.

Part 2: Downstream Signaling of SEPE Metabolites

The biological activity of SEPE is largely mediated by its metabolic products, EPA and 18:0 Lyso-PE.

Eicosapentaenoic Acid (EPA) Signaling Cascade

Once released, EPA is a substrate for several enzymatic pathways that produce a diverse array of bioactive lipid mediators, collectively known as eicosanoids and specialized pro-resolving mediators (SPMs). These molecules are potent signaling entities that primarily modulate inflammatory responses.

-

Cyclooxygenase (COX) Pathway: EPA is converted by COX enzymes (COX-1 and COX-2) to the 3-series prostanoids, such as prostaglandin E3 (PGE3) and thromboxane A3 (TXA3). These generally have lower inflammatory and thrombotic potential compared to their 2-series counterparts derived from arachidonic acid.

-

Lipoxygenase (LOX) Pathway: LOX enzymes metabolize EPA to produce 5-hydroxyeicosapentaenoic acid (5-HEPE), a precursor to the E-series resolvins (e.g., Resolvin E1 and E2). These SPMs are critical in the active resolution of inflammation.

-

Cytochrome P450 (CYP) Pathway: CYP epoxygenases can convert EPA to various epoxyeicosatetraenoic acids (EEQs), which also possess anti-inflammatory properties.

Caption: Downstream metabolic pathways of EPA released from SEPE.

1-Stearoyl-sn-glycero-3-PE (18:0 Lyso-PE) Signaling

The other product of PLA2-mediated SEPE hydrolysis, 18:0 Lyso-PE, is not merely a byproduct but is emerging as a bioactive lipid mediator in its own right. Lysophospholipids, including Lyso-PE, can act as signaling molecules by binding to specific G-protein coupled receptors (GPCRs).

Recent studies have shown that different species of lysophosphatidylethanolamine can elicit distinct cellular responses. For instance, 1-stearoyl LPE (18:0 LPE) has been shown to stimulate cell proliferation through a Gi/o-coupled GPCR and inhibit osteogenic differentiation.[4] It has also been reported to induce transient increases in intracellular calcium in neuronal cells, an effect that can be blocked by a lysophosphatidic acid receptor 1 (LPA1) antagonist.[5] This suggests that 18:0 Lyso-PE may have its own unique signaling profile that contributes to the overall biological effects of SEPE metabolism.

Part 3: Alternative Signaling Pathways of SEPE

While PLA2-mediated hydrolysis is a major signaling route, other metabolic pathways may also contribute to the biological activity of SEPE.

N-Acylethanolamine (NAE) Formation

SEPE can potentially serve as a substrate for the formation of N-acyl-phosphatidylethanolamine (NAPE) through the action of N-acyltransferases.[6][7] This involves the transfer of an acyl group from a donor phospholipid to the headgroup amine of SEPE. Subsequently, NAPE can be hydrolyzed by NAPE-specific phospholipase D (NAPE-PLD) to yield an N-acylethanolamine (NAE). If the stearoyl group from the sn-1 position of a donor phospholipid is transferred to SEPE, this would result in the formation of N-stearoyl-PE, which upon hydrolysis would yield N-stearoylethanolamine (SEA). NAEs are a class of bioactive lipids that includes the endocannabinoid anandamide and have diverse signaling roles. While direct evidence for SEPE involvement in this pathway is limited, it remains a plausible signaling mechanism.[8]

Caption: Putative pathway for N-acylethanolamine formation from SEPE.

Part 4: Methodologies for Studying SEPE Signaling Pathways

A robust investigation of SEPE signaling requires a combination of advanced analytical techniques and cell-based assays.

Lipidomic Analysis of SEPE and its Metabolites

Sample Preparation: A crucial first step is the efficient extraction of lipids from biological matrices. A common and effective method is a modified Bligh-Dyer or Folch extraction using a mixture of chloroform, methanol, and water. For more targeted analysis, solid-phase extraction (SPE) can be employed to enrich for specific lipid classes.

Analytical Technique: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual phospholipid species like SEPE and its metabolites.[9]

| Parameter | Recommendation | Rationale |

| Chromatography | Reversed-phase liquid chromatography (RPLC) | Provides excellent separation of phospholipid species based on their fatty acyl chain length and degree of unsaturation. |

| Ionization | Electrospray Ionization (ESI) | A soft ionization technique well-suited for the analysis of intact phospholipids. |

| Mass Spectrometry | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (HRMS) | QqQ instruments operating in multiple reaction monitoring (MRM) mode offer high sensitivity and specificity for targeted quantification. HRMS provides accurate mass measurements for confident identification. |

Step-by-Step Protocol for Targeted Quantification of SEPE by LC-MS/MS

-

Lipid Extraction:

-

Homogenize the biological sample in a cold solvent mixture of chloroform:methanol (2:1, v/v).

-

Add an internal standard, such as a deuterated or 13C-labeled PE species, to correct for extraction efficiency and instrument variability.

-

Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:isopropanol).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted lipid extract onto a C18 reversed-phase column.

-

Use a gradient elution with mobile phases typically consisting of acetonitrile, water, and isopropanol with additives like formic acid or ammonium formate to improve ionization.

-

Set the mass spectrometer to monitor for the specific precursor-to-product ion transition for SEPE. The precursor ion will be the [M+H]+ or [M-H]- of SEPE, and the product ion will correspond to a fragment characteristic of the molecule (e.g., the neutral loss of the ethanolamine headgroup or the release of one of the fatty acyl chains).

-

-

Data Analysis:

-

Integrate the peak area of the SEPE transition and the internal standard.

-

Generate a standard curve using a synthetic SEPE standard of known concentration.

-

Quantify the amount of SEPE in the sample by comparing its peak area ratio to the internal standard against the standard curve.

-

Functional Assays for SEPE Signaling

-

PLA2 Activity Assays: In vitro assays using purified PLA2 enzymes and a synthetic SEPE substrate can confirm which isozymes are capable of hydrolyzing SEPE. Cellular assays using specific PLA2 inhibitors can elucidate the contribution of different PLA2s to EPA release in a cellular context.

-

Eicosanoid and SPM Quantification: The downstream products of EPA metabolism can be quantified by LC-MS/MS to assess the activation of these signaling pathways following cell stimulation or treatment with SEPE.

-

Receptor Activation Assays: For studying the effects of 18:0 Lyso-PE, cell lines expressing specific GPCRs can be used in calcium mobilization assays or reporter gene assays to identify its cognate receptors.

-

Cell-Based Functional Assays: The ultimate biological effects of SEPE signaling can be investigated using assays for cell proliferation, migration, apoptosis, and inflammatory responses (e.g., cytokine production).

Conclusion and Future Directions

1-Stearoyl-2-Eicosapentaenoyl-sn-glycero-3-PE is a specific phospholipid species with the potential to significantly impact cellular signaling, primarily through the enzymatic release of EPA and the generation of the bioactive lysophospholipid, 18:0 Lyso-PE. The resulting signaling cascades are heavily implicated in the modulation of inflammatory processes and the resolution of inflammation. Further research is warranted to delineate the precise PLA2 isozymes responsible for SEPE hydrolysis in different cell types and to fully characterize the signaling pathways activated by 18:0 Lyso-PE. A deeper understanding of SEPE signaling will undoubtedly open new avenues for therapeutic intervention in a range of inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Phospholipase A2 - Wikipedia [en.wikipedia.org]

- 3. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential effects of structurally different lysophosphatidylethanolamine species on proliferation and differentiation in pre-osteoblast MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Formation of N-acyl-phosphatidylethanolamine and N-acylethanolamine (including anandamide) during glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. elekpub.bib.uni-wuppertal.de [elekpub.bib.uni-wuppertal.de]

Metabolism of PE(18:0/20:5) and its downstream lipid mediators

An In-Depth Technical Guide to the Metabolism of PE(18:0/20:5) and Its Downstream Lipid Mediators

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the metabolic pathways originating from 1-stearoyl-2-eicosapentaenoyl-sn-glycero-3-phosphoethanolamine (PE(18:0/20:5)). As a significant membrane phospholipid, PE(18:0/20:5) serves as a crucial reservoir for eicosapentaenoic acid (EPA; 20:5), an omega-3 polyunsaturated fatty acid (PUFA). The enzymatic release of EPA initiates a cascade of biosynthetic pathways, producing a diverse array of lipid mediators with potent biological activities. This document details the enzymatic machinery responsible for EPA liberation, the subsequent cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, and the functional roles of the resulting eicosanoids. We provide field-proven, step-by-step protocols for the extraction and quantification of these mediators using liquid chromatography-tandem mass spectrometry (LC-MS/MS), designed to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Phosphatidylethanolamine (PE) Species

Phosphatidylethanolamines (PEs) are a class of glycerophospholipids that are second only to phosphatidylcholines in abundance within mammalian cell membranes, where they play critical roles in maintaining membrane integrity, topology, and function.[1] The specific acyl chains esterified to the glycerol backbone define the metabolic potential of each PE molecule. PE(18:0/20:5), which contains stearic acid (18:0) at the sn-1 position and eicosapentaenoic acid (EPA; 20:5) at the sn-2 position, is of particular scientific interest.[2]

The presence of EPA, an omega-3 PUFA, marks PE(18:0/20:5) as a key precursor for the synthesis of signaling molecules that are fundamental to the regulation of inflammation and immunity.[3] The release of EPA from the membrane is the rate-limiting step for the generation of a distinct profile of lipid mediators, many of which exhibit anti-inflammatory and pro-resolving properties, often contrasting with the pro-inflammatory mediators derived from the omega-6 PUFA arachidonic acid (AA).[4][5][6] Understanding the metabolic flux from PE(18:0/20:5) is therefore critical for developing therapeutic strategies targeting inflammatory diseases.

Core Metabolic Pathways

The metabolism of PE(18:0/20:5) is initiated by the hydrolytic activity of phospholipases, which liberate the constituent fatty acids. The subsequent fate of the released EPA is determined by a trio of key enzyme families.

Liberation of Eicosapentaenoic Acid by Phospholipase A₂ (PLA₂)

The release of EPA from the sn-2 position of PE(18:0/20:5) is predominantly catalyzed by the Group IVA cytosolic phospholipase A₂ (cPLA₂α).[7][8] This enzyme is highly specific for fatty acids at the sn-2 position and shows a preference for phospholipids containing PUFAs like EPA and arachidonic acid.

Causality of Activation: The activation of cPLA₂α is a tightly regulated, multi-step process, ensuring that the release of potent fatty acid precursors occurs only in response to specific stimuli.

-

Calcium-Dependent Translocation: Upon receiving an agonist stimulus (e.g., from hormones or growth factors), intracellular calcium concentrations rise. The N-terminal C2 domain of cPLA₂α binds Ca²⁺, inducing a conformational change that promotes its translocation from the cytosol to intracellular membranes like the nuclear envelope and endoplasmic reticulum, where its phospholipid substrates reside.[9][10]

-

Phosphorylation: Concurrent with Ca²⁺ signaling, cPLA₂α is phosphorylated on key serine residues (e.g., Ser-505) by mitogen-activated protein kinases (MAPKs). This phosphorylation event enhances the enzyme's catalytic activity.[7][9][10]

This dual-regulatory mechanism ensures that EPA is released in a controlled manner, coupling extracellular signals to the production of downstream lipid mediators.

Downstream Enzymatic Cascades of Free EPA

Once liberated, free EPA is rapidly metabolized by three primary enzymatic pathways. EPA competes with arachidonic acid (AA) for these enzymes, and its metabolism often leads to mediators with different, and typically less inflammatory or even pro-resolving, activities.[5][11][12][13]

Caption : Overview of the metabolic pathways for EPA released from PE(18:0/20:5).

-

Cyclooxygenase (COX) Pathway : EPA is a substrate for both COX-1 and COX-2, leading to the production of 3-series prostaglandins (e.g., PGE₃) and thromboxanes (e.g., TXA₃).[5][14][15] These mediators are generally less biologically active than their 2-series AA-derived counterparts. For instance, TXA₃ is a much weaker platelet aggregator and vasoconstrictor than TXA₂, and PGE₃ is less inflammatory than PGE₂.[3][15]

-

Lipoxygenase (LOX) Pathway : Various lipoxygenases (5-LOX, 12-LOX, 15-LOX) metabolize EPA into distinct product families.[5][16]

-

Leukotrienes : 5-LOX converts EPA to 5-series leukotrienes, such as LTB₅. LTB₅ is a weak chemoattractant for neutrophils compared to LTB₄ and can antagonize LTB₄ activity.[15][17][18]

-

Specialized Pro-Resolving Mediators (SPMs) : Through sequential actions of LOX and COX enzymes, EPA is converted into E-series resolvins (e.g., Resolvin E1, Resolvin E2).[4][19][20] These are potent SPMs that actively orchestrate the resolution of inflammation.

-

-

Cytochrome P450 (CYP) Pathway : CYP epoxygenases, particularly isoforms like CYP2C and CYP2J, metabolize EPA into epoxyeicosatetraenoic acids (EEQs).[21][22][23] The primary product is often 17,18-EEQ, formed by epoxidation of the ω-3 double bond.[21][24] These metabolites have roles in regulating vascular tone and inflammation.[25][26]

Functional Roles of Downstream Mediators

The lipid mediators derived from PE(18:0/20:5) via EPA have a profound impact on cellular signaling and pathophysiology. Their functions are best understood in the context of balancing the effects of AA-derived mediators.

| Mediator Class | Key EPA-Derived Examples | Primary Biological Functions & Insights |

| Prostaglandins | Prostaglandin E₃ (PGE₃) | Exhibits reduced inflammatory potential compared to PGE₂. It is less effective at inducing vasodilation, fever, and pain.[13] |

| Thromboxanes | Thromboxane A₃ (TXA₃) | Weak platelet aggregator and vasoconstrictor, contributing to an anti-thrombotic state relative to the potent pro-thrombotic TXA₂.[3][15] |

| Leukotrienes | Leukotriene B₅ (LTB₅) | A significantly less potent neutrophil chemoattractant and activator than LTB₄. Can act as a partial agonist/antagonist at the LTB₄ receptor.[15][17] |

| Resolvins (SPMs) | Resolvin E1 (RvE1) | A potent anti-inflammatory and pro-resolving mediator. It blocks neutrophil transmigration, stimulates macrophage phagocytosis of apoptotic cells, and downregulates pro-inflammatory cytokine production.[4][20] |

| CYP Epoxides | 17,18-EEQ | Possesses vasodilatory and anti-inflammatory properties. These ω-3 epoxides are highly active as antiarrhythmic agents.[21][23][25] |

Experimental Protocols for Mediator Analysis

The analysis of lipid mediators is challenging due to their low physiological concentrations (pM-nM range), structural similarity, and chemical instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, offering the required sensitivity and specificity.[27][28][29][30]

Protocol: Lipid Mediator Extraction from Biological Samples

Trustworthiness & Rationale: This protocol employs solid-phase extraction (SPE), a robust and reproducible method for isolating eicosanoids from complex matrices like cell culture media or plasma. The key to accurate quantification is the addition of a cocktail of stable isotope-labeled internal standards at the very beginning of the procedure. These standards co-extract with the endogenous analytes and correct for any sample loss during processing and for matrix effects during MS analysis, thus forming a self-validating system.

Step-by-Step Methodology:

-

Sample Collection & Stabilization: Collect the biological sample (e.g., 1 mL of cell culture supernatant or plasma). Immediately add an antioxidant solution (e.g., butylated hydroxytoluene, BHT, to a final concentration of 0.005%) to prevent auto-oxidation of PUFAs.

-

Internal Standard Spiking: Add 10 µL of a pre-prepared internal standard mixture (e.g., containing d₄-PGE₂, d₄-LTB₄, d₅-RvD2, etc., at 100 ng/mL in ethanol) directly to the sample. Vortex briefly. This step is critical for accurate quantification.

-

Acidification: Acidify the sample to pH ~3.5 by adding a dilute acid (e.g., 0.1 M HCl or 1% formic acid). This ensures that the carboxylic acid groups on the eicosanoids are protonated, allowing for efficient retention on the reversed-phase SPE sorbent.

-

SPE Column Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by sequentially passing 2 mL of methanol followed by 2 mL of water through it. Do not allow the cartridge to dry.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate (~1 mL/min).

-

Washing: Wash the cartridge with 2 mL of 15% aqueous methanol to remove hydrophilic impurities and salts.

-

Elution: Elute the lipid mediators from the cartridge with 1.5 mL of methanol into a clean collection tube.

-

Solvent Evaporation: Dry the eluate completely under a gentle stream of nitrogen gas. This step concentrates the sample and removes the elution solvent.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 65:35 water:acetonitrile with 0.02% formic acid) for LC-MS/MS analysis.

Protocol: LC-MS/MS Quantification

Rationale: This method uses reversed-phase liquid chromatography to separate the structurally similar eicosanoids based on their hydrophobicity. Detection is achieved using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode and employing Multiple Reaction Monitoring (MRM). MRM provides exceptional specificity and sensitivity by monitoring a specific precursor ion-to-product ion fragmentation for each analyte.

Caption : A self-validating workflow for eicosanoid analysis by LC-MS/MS.

Step-by-Step Methodology:

-

Chromatographic Separation:

-

Column: C18 column (e.g., 2.1 mm ID x 150 mm length, 2.2 µm particle size).

-

Mobile Phase A: Water with 0.1% acetic acid.[29]

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid.[29]

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical 25-minute gradient would start at 20% B, increase linearly to 95% B, hold for several minutes, and then re-equilibrate at 20% B.[29][30]

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization: Negative Mode Electrospray Ionization (ESI-).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize MRM transitions (precursor ion [M-H]⁻ → product ion) for each target analyte and internal standard.

-

Example Transitions:

-

PGE₃: m/z 349.2 → 271.2

-

LTB₅: m/z 333.2 → 195.1

-

RvE1: m/z 351.2 → 195.1

-

17,18-EEQ: m/z 317.2 → 219.2

-

-

-

Data Analysis:

-

Integrate the peak areas for each endogenous analyte and its corresponding internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Quantify the concentration of each analyte by plotting the peak area ratio against a calibration curve prepared using known standards.

-

Conclusion

The metabolism of PE(18:0/20:5) represents a pivotal nexus in the control of inflammatory and homeostatic processes. The liberation of EPA by cPLA₂α and its subsequent conversion into a spectrum of eicosanoids and specialized pro-resolving mediators provide a powerful counterbalance to the often pro-inflammatory cascades initiated by arachidonic acid. The ability to accurately profile these potent, low-abundance mediators through robust analytical workflows, such as those detailed here, is essential for advancing our understanding of inflammatory diseases and for the development of novel therapeutics that can harness the beneficial effects of omega-3 PUFA metabolism.

References

-

Arnold, C., Mark, K., Witt, H., Konkel, A., Wagner, K., Fetter, J., … Schunck, W. H. (2010). Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids. Journal of Biological Chemistry, 285(43), 32720-32733. [Link]

-

Fischer, R., Konkel, A., Mehling, H., Blossey, K., Gapelyuk, A., Weksler, B. B., … Schunck, W. H. (2005). Eicosapentaenoic acid metabolism by cytochrome P450 enzymes of the CYP2C subfamily. Archives of Biochemistry and Biophysics, 438(2), 143-153. [Link]

-

JALA, V. R., & Haribabu, B. (2011). Liquid chromatography-tandem mass spectrometry analysis of eicosanoids and related compounds in cell models. Journal of Chromatography B, 879(11-12), 795-804. [Link]

-

YanggeBiotech. (n.d.). How Eicosapentaenoic Acid Works in the Body. YanggeBiotech. [Link]

-

Sakai, M., Miyazaki, M., Hori, M., Takeda, M., & Saito, H. (1999). Eicosapentaenoic acid inhibits prostaglandin D2 generation by inhibiting cyclo-oxygenase-2 in cultured human mast cells. Clinical & Experimental Allergy, 29(8), 1108-1116. [Link]

-

Hawcroft, G., Volpato, M., Marston, G., Ingram, N., Perry, S. L., & Hull, M. A. (2020). Cyclooxygenase activity mediates colorectal cancer cell resistance to the omega-3 polyunsaturated fatty acid eicosapentaenoic acid. British Journal of Cancer, 123(11), 1673-1683. [Link]

-

O'Flaherty, J. T., & Murphy, R. C. (2010). Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes. Journal of Lipid Research, 51(12), 3568-3578. [Link]

-

Pfister, S. L., & Campbell, W. B. (2016). Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(4), 365-375. [Link]

-

Sapieha, P., Chen, J., Stahl, A., Seaward, M. R., Krah, N. M., Dennison, R. J., … Smith, L. E. H. (2011). Cytochrome P450-generated metabolites derived from ω-3 fatty acids attenuate neovascularization. Proceedings of the National Academy of Sciences, 108(17), 7082-7087. [Link]

-

ResearchGate. (n.d.). Metabolic pathways of EPA and DHA. ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for PE(P-18:0/20:5(5Z,8Z,11Z,14Z,17Z)) (HMDB0011387). HMDB. [Link]

-

ResearchGate. (n.d.). Bioactive Metabolites of EPA. ResearchGate. [Link]

-

Rund, K. M., Krokeide, M., Schmedes, A., Øyen, J., Våge, V., Nordrehaug, J. E., … Schunck, W. H. (2016). Dietary omega-3 fatty acids modulate the eicosanoid profile in man primarily via the CYP-epoxygenase pathway. Journal of Lipid Research, 57(6), 1039-1052. [Link]

-

ResearchGate. (n.d.). Cytochrome P450 (CYP) pathway-mediated metabolism of ω-3 PUFAs. ResearchGate. [Link]

-

Deems, R., Buczynski, M. W., Bowers-Gentry, R., Harkewicz, R., & Dennis, E. A. (2007). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Methods in Enzymology, 432, 59-82. [Link]

-

Massaro, M., Scoditti, E., Carluccio, M. A., & De Caterina, R. (2006). The omega-3 fatty acid docosahexaenoate attenuates endothelial cyclooxygenase-2 induction through both NADP(H) oxidase and PKCε inhibition. Proceedings of the National Academy of Sciences, 103(42), 15671-15676. [Link]

-

Thakare, R., Al-Shaer, D., Al-Kofahi, M., Scott, J. M., Southekal, S., Gauthier, T., … Byrareddy, S. N. (2018). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Biomedical Chromatography, 32(8), e4102. [Link]

-

Barden, A. E., Shinde, S., Burke, V., Puddey, I. B., Beilin, L. J., Mas, E., & Mori, T. A. (2019). The Effect of Omega-3 and Omega-6 Polyunsaturated Fatty Acids on the Production of Cyclooxygenase and Lipoxygenase Metabolites by Human Umbilical Vein Endothelial Cells. International Journal of Molecular Sciences, 20(9), 2110. [Link]

-

Lee, T. H., Mencia-Huerta, J. M., Shih, C., Corey, E. J., Lewis, R. A., & Austen, K. F. (1984). Effects of exogenous arachidonic, eicosapentaenoic, and docosahexaenoic acids on the generation of 5-lipoxygenase pathway products by ionophore-activated human neutrophils. Journal of Clinical Investigation, 74(6), 1922-1933. [Link]

-

PubChem. (n.d.). PE(18:0/20:5(5Z,8Z,11Z,14Z,17Z)). PubChem. [Link]

-

ScienceDirect. (n.d.). Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method. ScienceDirect. [Link]

-

ResearchGate. (n.d.). Biological effects of eicosanoids derived from Arachidonic acid (AA; 20:4 ω-6) or eicosapentaenoic acid (EPA; 20:5 ω-3). ResearchGate. [Link]

-

Zhang, Y., Yang, G., Vales, K., & Yang, V. W. (2020). Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS. Metabolites, 10(11), 450. [Link]

-

Clark, J. D., Lin, L. L., Kriz, R. W., Ramesha, C. S., Sultzman, L. A., Lin, A. Y., … Knopf, J. L. (1991). Cytosolic phospholipase A2 is coupled to hormonally regulated release of arachidonic acid. Cell, 65(6), 1043-1051. [Link]

-

ResearchGate. (n.d.). Simultaneous LC-MS/MS analysis of eicosanoids and related metabolites in human serum, sputum, and BALF. ResearchGate. [Link]

-

Lokesh, B. R., & Kinsella, J. E. (1987). Differential effects of docosahexaenoic acid and eicosapentaenoic acid on suppression of lipoxygenase pathway in peritoneal macrophages. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 921(3), 463-470. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for PE(18:0/20:4(5Z,8Z,11Z,14Z)) (HMDB0009003). HMDB. [Link]

-

Small Molecule Pathway Database. (n.d.). SMPDB. [Link]

-

Sun, G. Y., Horrocks, L. A., & Farooqui, A. A. (2021). Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System. International Journal of Molecular Sciences, 22(21), 11796. [Link]

-

Calzada, E., Onguka, O., & Claypool, S. M. (2016). Phosphatidylethanolamine Metabolism in Health and Disease. International Review of Cell and Molecular Biology, 321, 29-88. [Link]

-

PubChem. (n.d.). PE(18:0/20:4(5Z,8Z,11Z,14Z)). PubChem. [Link]

-

ResearchGate. (n.d.). Scheme of lipid mediator biosynthesis from eicosapentaenoic and docosahexaenoic acids. ResearchGate. [Link]

-

Calder, P. C. (2017). Eicosapentaenoic and docosahexaenoic acid derived specialised pro-resolving mediators: concentrations in humans and the effects of their supplementation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(4), 411-423. [Link]

-

Pilkington, S. M., Watson, R. E. B., Nicolaou, A., & Rhodes, L. E. (2011). Impact of EPA ingestion on COX- and LOX-mediated eicosanoid synthesis in skin with and without a pro-inflammatory UVR challenge – Report of a randomised controlled study in humans. Journal of Lipid Research, 52(6), 1254-1262. [Link]

-

ResearchGate. (n.d.). Eicosapentaenoic acid-, and docosahexaenoic acid-derived lipid mediators. ResearchGate. [Link]

-

Norris, P. C., Skulas-Ray, A. C., Riley, I., Richter, C. K., Kris-Etherton, P. M., Jensen, G. L., … Serhan, C. N. (2018). Divergent shifts in lipid mediator profile following supplementation with n-3 docosapentaenoic acid and eicosapentaenoic acid. Journal of Lipid Research, 59(12), 2319-2328. [Link]

-

Leslie, C. C. (1997). Regulation of arachidonic acid release and cytosolic phospholipase A2 activation. Journal of Biological Chemistry, 272(27), 16709-16712. [Link]

-

O'Donnell, V. B., Rossjohn, J., & Wakelam, M. J. O. (2015). Cytosolic phospholipase A₂: physiological function and role in disease. Journal of Lipid Research, 56(10), 1889-1900. [Link]

-

Le, T. N., & Kim, J. (2022). A narrative review of urinary phospholipids: from biochemical aspect towards clinical application. Annals of Translational Medicine, 10(12), 702. [Link]

-

Mason, R. P., Libby, P., & Bhatt, D. L. (2020). Emerging Mechanisms of Cardiovascular Protection for the Omega-3 Fatty Acid Eicosapentaenoic Acid. Arteriosclerosis, Thrombosis, and Vascular Biology, 40(5), 1135-1147. [Link]

-

ResearchGate. (n.d.). Schematic representation of the main enzymatic pathways mediating the process of lipid peroxidation in ferroptosis. ResearchGate. [Link]

-

Vance, J. E. (2016). Phosphatidylethanolamine Metabolism in Health and Disease. International Review of Cell and Molecular Biology, 321, 29-88. [Link]

-

Løset, G., Haug, J. O., Kvam, B. J., & Holen, E. (2013). Cytosolic Phospholipase A2 Regulates TNF-Induced Production of Joint Destructive Effectors in Synoviocytes. PLoS ONE, 8(12), e83555. [Link]

-

jMorp. (n.d.). [TCM000822] PE P-18:1/20:5. jMorp. [Link]

Sources

- 1. Phosphatidylethanolamine Metabolism in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PE(18:0/20:5(5Z,8Z,11Z,14Z,17Z)) | C43H76NO8P | CID 52924902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Emerging Mechanisms of Cardiovascular Protection for the Omega-3 Fatty Acid Eicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Eicosapentaenoic Acid Works in the Body - YanggeBiotech [yanggebiotech.com]